molecular formula C17H14N2OS B2439523 N-(2-(thiophen-3-yl)benzyl)nicotinamide CAS No. 1798040-53-5

N-(2-(thiophen-3-yl)benzyl)nicotinamide

Cat. No. B2439523
CAS RN: 1798040-53-5
M. Wt: 294.37
InChI Key: HIVKPUNMYNYHFI-UHFFFAOYSA-N
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Description

“N-(2-(thiophen-3-yl)benzyl)nicotinamide” is a compound that has been studied for its potential fungicidal activities . It is a derivative of N-(thiophen-2-yl) nicotinamide, which are significant lead compounds that can be used for further structural optimization .


Synthesis Analysis

The compound was synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .


Molecular Structure Analysis

The molecular structure of “N-(2-(thiophen-3-yl)benzyl)nicotinamide” was confirmed through 1H NMR, 13C NMR, and HRMS spectra .


Chemical Reactions Analysis

The fungicidal activity of the compound got much worse when R1 had an alkylamine instead of an alkyloxy . For example, the EC50 value of compound 4o (R1 = NHCH3) was over 400 mg/L, which was much larger than that of compound 4i (R1 = OCH3) .

Scientific Research Applications

Fungicidal Activity

N-(thiophen-2-yl) nicotinamide derivatives have been investigated for their fungicidal potential. Researchers have designed and synthesized these compounds by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . Notably, compounds 4a and 4f demonstrated excellent fungicidal activities against cucumber downy mildew (CDM), surpassing the efficacy of commercial fungicides like diflumetorim and flumorph. Compound 4f, in particular, exhibited promising results and could serve as a candidate for further development .

Crop Protection

Given the threat posed by fungal phytopathogens to agriculture, compounds like N-(thiophen-2-yl) nicotinamide offer potential solutions. Their ability to control plant diseases, such as downy mildew, could enhance crop quality and yield .

Structural Optimization

N-(thiophen-2-yl) nicotinamide derivatives serve as significant lead compounds. Researchers can explore further structural optimization to enhance their efficacy and safety profiles .

Pesticide Development

Compound 4f, with its promising fungicidal activity, represents a valuable candidate for pesticide development. Continued research may lead to the formulation of effective and environmentally friendly fungicides .

Heterocycle Chemistry

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives involves intricate heterocycle chemistry. Understanding their structure-activity relationships can guide future design and modification efforts .

Bioassay Techniques

Researchers have employed in vivo bioassays to evaluate the efficacy of these compounds against specific pathogens. Such techniques provide valuable insights into their practical applications .

Future Directions

The compound “N-(2-(thiophen-3-yl)benzyl)nicotinamide” and its derivatives are considered significant lead compounds that can be used for further structural optimization . They are promising candidates for the development of fungicides .

Mechanism of Action

Target of Action

N-(2-(thiophen-3-yl)benzyl)nicotinamide is a chemical compound that has gained significant attention in the fields of drug discovery and chemical biology. It has been found to exhibit excellent fungicidal activities against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) . Therefore, its primary targets are likely to be the biological pathways in these fungi that are essential for their growth and survival.

Result of Action

N-(2-(thiophen-3-yl)benzyl)nicotinamide has been found to exhibit excellent fungicidal activities against cucumber downy mildew . The compound’s action results in the death of the fungi, thereby controlling the spread of the disease.

properties

IUPAC Name

N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-17(14-5-3-8-18-10-14)19-11-13-4-1-2-6-16(13)15-7-9-21-12-15/h1-10,12H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVKPUNMYNYHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophen-3-yl)benzyl)nicotinamide

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